BenchChemオンラインストアへようこそ!

2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid

Lipophilicity CNS drug discovery Permeability

2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid (CAS 885958-47-4) is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core with an N-benzyl substituent and a bridgehead carboxylic acid group. With a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol, it belongs to the octahydrocyclopenta[c]pyrrole class of constrained bicyclic amines.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 885958-47-4
Cat. No. B3434333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid
CAS885958-47-4
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2(C1)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-14(18)15-8-4-7-13(15)10-16(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
InChIKeyNRQNCWGEIKPPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid (CAS 885958-47-4): Chemical Identity and Scaffold Context


2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid (CAS 885958-47-4) is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core with an N-benzyl substituent and a bridgehead carboxylic acid group . With a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol, it belongs to the octahydrocyclopenta[c]pyrrole class of constrained bicyclic amines [1]. This scaffold has been established as a privileged structure in medicinal chemistry, serving as a key intermediate for triple reuptake inhibitors, calcium channel modulators, NR2B negative allosteric modulators, and RBP4 antagonists [2][3]. The compound is supplied as a racemic mixture with commercial purity levels typically ranging from 95% to ≥98% .

Procurement Risk: Why 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid Cannot Be Readily Replaced by In-Class Analogs


The octahydrocyclopenta[c]pyrrole-3a-carboxylic acid scaffold supports a broad range of biological activities, but small structural modifications produce substantial divergence in physicochemical properties and synthetic utility [1]. Replacing the N-benzyl group with a Boc protecting group (CAS 1445951-33-6) reduces lipophilicity by ~0.33 LogP units and increases polar surface area by ~26 Ų, altering membrane permeability and CNS penetration potential . Substituting the free carboxylic acid with a methyl ester (CAS 885958-43-0) eliminates the hydrogen bond donor capacity, precluding direct amide coupling without additional deprotection steps . Using the stereochemically defined cis-(3aR,6aR) analog (CAS 2059917-65-4) introduces a cost premium and may confound structure-activity relationship studies that require a racemic baseline . Even the unsubstituted parent (CAS 1212067-49-6) lacks the benzyl aromatic group necessary for key π-π stacking interactions in target binding pockets . These differences are quantifiable and directly impact both experimental reproducibility and synthetic route efficiency.

Quantitative Differentiation of 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid (885958-47-4) Against Closest Analogs


Lipophilicity (LogP) Comparison Against N-Boc and Methyl Ester Analogs

The target compound (CAS 885958-47-4) exhibits a computed LogP of 2.37, representing an intermediate lipophilicity profile within its closest analog series. This value is 0.33 log units higher than the N-Boc-protected analog (CAS 1445951-33-6, LogP 2.05), indicating greater membrane permeability potential, and 0.03 log units lower than the methyl ester analog (CAS 885958-43-0, LogP 2.40), consistent with the increased polarity of the free carboxylic acid relative to the ester . In the context of CNS drug discovery where optimal brain penetration is typically observed at LogP values between 2 and 4, the target compound's LogP of 2.37 positions it favorably for CNS applications compared to the more polar N-Boc analog [1].

Lipophilicity CNS drug discovery Permeability

Topological Polar Surface Area (TPSA) Differentiation from N-Boc and Methyl Ester Analogs

The target compound displays a TPSA of 40.54 Ų, which is substantially lower than the N-Boc analog (66.84 Ų) and higher than the methyl ester analog (29.54 Ų) . TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption [1]. Both the target compound and the methyl ester analog (TPSA < 60 Ų) are predicted to exhibit superior CNS penetration compared to the N-Boc analog, which exceeds the 60 Ų threshold. The free carboxylic acid of the target compound preserves a reactive handle for amide bond formation that the methyl ester does not offer without saponification.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen Bond Donor Capacity: Free Carboxylic Acid vs. Methyl Ester

The target compound possesses one hydrogen bond donor (the carboxylic acid O–H), whereas the methyl ester analog (CAS 885958-43-0) has zero H-bond donors . This single H-bond donor enables direct amide coupling with amines using standard carbodiimide or uronium-based coupling reagents without requiring a preliminary ester hydrolysis step. In contrast, the methyl ester analog necessitates saponification to the carboxylic acid before amide bond formation, adding one synthetic step, reducing overall yield, and introducing potential racemization risk at the bridgehead stereocenter under basic conditions [1].

Hydrogen bond donor Amide coupling Synthetic intermediate

Racemic Nature as a Pharmacologically Relevant Baseline

The target compound (CAS 885958-47-4) is supplied as a racemic mixture with unspecified stereochemistry at the bridgehead 3a-position, as indicated by the absence of stereochemical descriptors in its CAS registry entry and vendor listings [1]. In contrast, the cis-(3aR,6aR) stereochemically defined analog (CAS 2059917-65-4) is available at a significant cost premium (>€600/50 mg vs. standard research chemical pricing for the racemate) . For early-stage medicinal chemistry programs conducting broad SAR exploration, the racemic mixture provides a cost-effective screening baseline. If activity is detected, enantiomer separation or asymmetric synthesis can be pursued as a follow-up strategy. This procurement strategy mirrors established practices in fragment-based drug discovery where racemic mixtures are routinely screened before committing to enantiopure synthesis [2].

Racemic mixture Stereochemistry Structure-activity relationship

Commercial Purity Benchmarking: ≥98% Specification Enables Direct Use in Critical Assays

The target compound is commercially available at ≥98% purity from ChemScene (Cat. No. CS-0288079), compared to a minimum 95% purity specification from CymitQuimica . For the methyl ester analog (CAS 885958-43-0), purity specifications of 99% have been reported from certain suppliers [1]. The ≥98% purity level of the target compound meets or exceeds the typical ≥95% threshold required for biological assay qualification in most industrial and academic settings, reducing the need for repurification prior to use. This is particularly relevant for biophysical assays (e.g., SPR, ITC, thermal shift) where impurities at >2% can confound affinity measurements.

Purity Quality control Reproducibility

Optimal Application Scenarios for 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid (885958-47-4)


CNS Drug Discovery: Building Block for Triple Reuptake Inhibitors and NR2B Modulators

The target compound's LogP of 2.37 and TPSA of 40.54 Ų place it within the optimal CNS drug-like space (LogP 2–4, TPSA < 60–70 Ų) [1]. The octahydrocyclopenta[c]pyrrole scaffold has been validated in the development of potent triple reuptake inhibitors (SERT/NET/DAT) with IC₅₀ values as low as 20 nM for SERT inhibition, and as selective NR2B negative allosteric modulators [2][3]. The free carboxylic acid at the 3a-position of the target compound allows direct conjugation to amine-containing pharmacophores, enabling rapid SAR exploration around this privileged scaffold without the additional synthetic burden of ester deprotection.

Peptidomimetic Design: Conformationally Constrained Amino Acid Surrogate

The rigid bicyclic core of the target compound provides conformational constraint, making it a valuable building block for peptidomimetic design . The benzyl group at the N-2 position mimics a phenylalanine side chain, while the bridgehead carboxylic acid serves as the C-terminal anchor. In the patent literature, related octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives have been employed as key intermediates in the synthesis of Telaprevir, an HCV protease inhibitor, demonstrating the scaffold's utility in generating bioactive peptidomimetics [1]. The racemic nature of the target compound is advantageous for initial screening: active diastereomers can be separated or enantioselectively synthesized after activity confirmation.

Parallel Library Synthesis: Direct Amide Coupling for High-Throughput SAR

With one hydrogen bond donor and a free carboxylic acid, the target compound is directly compatible with amide coupling conditions using standard reagents (e.g., HATU, EDC/HOBt) . In contrast, the methyl ester analog (CAS 885958-43-0) requires an additional saponification step (typically LiOH or NaOH in THF/water) before amide bond formation, which can reduce overall yield and risk epimerization at the bridgehead [1]. For a 96-well parallel synthesis campaign targeting 48–96 diverse amide products, eliminating this deprotection step saves approximately 1–2 days of synthesis time and reduces cumulative yield losses of 10–20% per compound.

Fragment-Based Drug Discovery: Screening with Racemic Mixtures

The cost differential between the racemic target compound (~$30–100/g range) and the stereochemically defined cis-(3aR,6aR) analog (>€13,000/g) makes the racemate the economically rational choice for fragment-based screening campaigns requiring 50–500 mg of compound for initial biophysical and biochemical assays [1]. Established fragment-based drug discovery paradigms endorse screening racemic mixtures and resolving stereochemistry only upon confirmed target engagement, as documented by Erlanson et al. [2]. The ≥98% purity specification available from ChemScene ensures that screening results are not confounded by impurities.

Quote Request

Request a Quote for 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.